molecular formula C13H20Cl2N2O3 B1427779 (3-Methoxy-phenyl)-piperazin-1-yl-acetic acid dihydrochloride CAS No. 1373519-32-4

(3-Methoxy-phenyl)-piperazin-1-yl-acetic acid dihydrochloride

Cat. No.: B1427779
CAS No.: 1373519-32-4
M. Wt: 323.21 g/mol
InChI Key: XEEQEDVYQDSHAG-UHFFFAOYSA-N
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Description

(3-Methoxy-phenyl)-piperazin-1-yl-acetic acid dihydrochloride: is a chemical compound with the molecular formula C13H18N2O3•2HCl and a molecular weight of 323.21 g/mol . This compound is primarily used in scientific research and has applications in various fields such as chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of 3-methoxyphenylpiperazine with chloroacetic acid in the presence of a suitable base. The reaction typically involves heating the reactants under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions with stringent control over reaction conditions to ensure purity and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

(3-Methoxy-phenyl)-piperazin-1-yl-acetic acid dihydrochloride: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) .

  • Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) .

  • Substitution: Nucleophilic substitution reactions can occur with suitable nucleophiles, such as alkyl halides or amines .

Common Reagents and Conditions:

  • Oxidation: KMnO4, CrO3, acidic conditions.

  • Reduction: NaBH4, LiAlH4, in anhydrous ether.

  • Substitution: Alkyl halides, amines, polar aprotic solvents.

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones.

  • Reduction: Alcohols, amines.

  • Substitution: Alkylated or amino derivatives.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Employed in biochemical assays and studies involving enzyme inhibition or activation.

  • Medicine: Investigated for its potential therapeutic effects, particularly in the management of allergies, hay fever, angioedema, and urticaria.

  • Industry: Utilized in the development of pharmaceuticals and other chemical products.

Mechanism of Action

(3-Methoxy-phenyl)-piperazin-1-yl-acetic acid dihydrochloride: exerts its effects through its interaction with specific molecular targets. It exhibits high affinity for the histamine H1 receptor , which plays a crucial role in allergic responses. By binding to this receptor, the compound helps manage symptoms such as itching, swelling, and redness associated with allergic reactions.

Comparison with Similar Compounds

  • Hydroxyzine

  • Pimozide

  • Other piperazine derivatives

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Properties

IUPAC Name

2-(3-methoxyphenyl)-2-piperazin-1-ylacetic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3.2ClH/c1-18-11-4-2-3-10(9-11)12(13(16)17)15-7-5-14-6-8-15;;/h2-4,9,12,14H,5-8H2,1H3,(H,16,17);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEEQEDVYQDSHAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(C(=O)O)N2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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